molecular formula C17H17Cl3N2O3S2 B11696919 Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11696919
M. Wt: 467.8 g/mol
InChI Key: LLSINABKANAAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzothiophene ring, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the corresponding amide. The final step involves the cyclization of the amide with methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloroethyl group can be reduced to form a dichloroethyl or monochloroethyl group.

    Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the trichloroethyl group can produce dichloroethyl or monochloroethyl derivatives .

Scientific Research Applications

METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({2,2,2-TRICHLORO-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, a benzothiophene ring, and a trichloroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17Cl3N2O3S2

Molecular Weight

467.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H17Cl3N2O3S2/c1-25-15(24)12-9-5-2-3-6-10(9)27-14(12)22-16(17(18,19)20)21-13(23)11-7-4-8-26-11/h4,7-8,16,22H,2-3,5-6H2,1H3,(H,21,23)

InChI Key

LLSINABKANAAGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.